molecular formula C20H30N2O3 B026113 N-t-Boc-phenylalanine Cyclohexylamide CAS No. 169566-77-2

N-t-Boc-phenylalanine Cyclohexylamide

Cat. No. B026113
M. Wt: 346.5 g/mol
InChI Key: HZDJPELUKSYFKV-KRWDZBQOSA-N
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Description

Synthesis Analysis

L-phenylalanine cyclohexylamide has been identified as a powerful chiral auxiliary for the synthesis of optically pure α,α-disubstituted amino acids, such as 2-methyl-phenylalanine. This compound facilitates the transformation of amino acids into protected and activated forms, suitable for incorporation into peptides via solution or solid-phase techniques. The structural determination and analysis of diastereoisomeric peptides provide insights into the synthesis and application of phenylalanine derivatives in peptide chemistry (Obrecht et al., 1995).

Molecular Structure Analysis

The molecular structure of similar compounds, like t-Boc-glycyl-L-phenylalanine, has been characterized to demonstrate the planar nature of the peptide unit and its perpendicular orientation to the plane containing the urethane moiety. The detailed structural analysis provides insights into the backbone torsion angles and the conformation of the phenylalanine side chain, offering a foundation for understanding the structural properties of N-t-Boc-phenylalanine cyclohexylamide derivatives (Murali et al., 2009).

Chemical Reactions and Properties

Research on the native chemical ligation at phenylalanine introduces methods for the synthesis of photoactivatable analogues of phenylalanine, such as erythro-N-Boc-β-mercapto-l-phenylalanine. This approach enables native chemical ligation with C-terminal thioesters, followed by selective desulfurization, showcasing the chemical reactivity and potential applications of N-t-Boc-phenylalanine cyclohexylamide in peptide synthesis and modification (Crich & Banerjee, 2007).

Physical Properties Analysis

Studies focusing on the synthesis and properties of related phenylalanine derivatives, such as N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester, contribute to understanding the physical properties of N-t-Boc-phenylalanine cyclohexylamide. These investigations explore the preparation, radioiodination, and application of phenylalanine derivatives in peptide synthesis, providing a basis for analyzing the physical properties of N-t-Boc-phenylalanine cyclohexylamide (Wilbur et al., 1993).

Chemical Properties Analysis

The preparation of derivatives, such as L-(phosphonodifluoromethyl)phenylalanine, as non-hydrolyzable mimetics of O-phosphotyrosine, highlights the chemical properties of N-t-Boc-phenylalanine cyclohexylamide. These derivatives are synthesized for potential applications in peptide synthesis, illustrating the versatility and chemical utility of phenylalanine derivatives in creating mimetics of biologically significant molecules (Wrobel & Dietrich, 1993).

Scientific Research Applications

  • N-Boc Protection in Chemistry

    • Field : Organic Chemistry .
    • Application : N-Boc protection is a widely used functionality for the protection of amine groups due to its extreme stability toward catalytic hydrogenolysis and resistance to basic and nucleophilic conditions . It’s also labile under several chemical transformations .
    • Method : A green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation is described. Selective N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature .
    • Results : The method provides mild conditions, uses inexpensive and easily available reagents, and does not require any auxiliary substances .
  • Biosynthesis of L-Phenylalanine

    • Field : Bioengineering .
    • Application : L-phenylalanine is an essential amino acid with various promising applications. It is extensively used in dietary supplements, feed, cosmetics, and chemical industries . It is also used in the synthesis of pharmaceutically active compounds .
    • Method : An artificial bioconversion process was developed to synthesize L-phenylalanine from inexpensive aromatic precursors (benzaldehyde or benzyl alcohol). The engineered L-phenylalanine biosynthesis pathway comprises two modules .
    • Results : The engineered E. coli containing these two modules could produce L-phenylalanine from benzaldehyde with a conversion rate of 69%. The aromatic precursors were expanded to produce L-phenylalanine from benzyl alcohol, constructing the cofactor self-sufficient biosynthetic pathway to synthesize L-phenylalanine without any additional reductant .
  • tert-Butyloxycarbonyl-protected Amino Acid Ionic Liquids

    • Field : Organic Chemistry .
    • Application : tert-Butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) have been used in dipeptide synthesis . These ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids expand the applicability of AAILs .
    • Method : The distinctive coupling reagent N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base .
    • Results : The dipeptides were obtained in satisfactory yields in 15 minutes .
  • Proteomics Research

    • Field : Proteomics .
    • Application : N-t-Boc-phenylalanine Cyclohexylamide is a specialty product used in proteomics research .
    • Method : The specific methods of application in proteomics research are not detailed in the source .
    • Results : The specific results or outcomes obtained in proteomics research using N-t-Boc-phenylalanine Cyclohexylamide are not detailed in the source .
  • Synthesis of N-t-boc-protected Amino Ester Analogs

    • Field : Organic Chemistry .
    • Application : The synthesis of N-protected amino esters is achieved via a chemo-selective Buchwald Hartwig cross-coupling reaction . This method can create nearly two dozen functionally and structurally diverse amino ester molecules .
    • Method : The method involves individually cross-coupling eight aryl halo esters and three different secondary amines . The PEPPSI-IPr Pd-catalyst is used in this process .
    • Results : The results suggest that product formation is more facile in those heterocyclic esters where nitrogen is present ortho to the halo substituent in the heteroaromatic ring .
  • Synthesis of t-boc Norfentanyl

    • Field : Organic Chemistry .
    • Application : t-boc Norfentanyl is synthesized for use in DEA Reference Materials Collection .
    • Method : The specific methods of synthesis are not detailed in the source .
    • Results : The specific results or outcomes obtained in the synthesis of t-boc Norfentanyl are not detailed in the source .

Future Directions

The future directions of “N-t-Boc-phenylalanine Cyclohexylamide” are not specified in the available resources. Given its use in proteomics research , it may continue to be a valuable tool in this field.

properties

IUPAC Name

tert-butyl N-[(2S)-1-(cyclohexylamino)-1-oxo-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-20(2,3)25-19(24)22-17(14-15-10-6-4-7-11-15)18(23)21-16-12-8-5-9-13-16/h4,6-7,10-11,16-17H,5,8-9,12-14H2,1-3H3,(H,21,23)(H,22,24)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDJPELUKSYFKV-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30570281
Record name Nalpha-(tert-Butoxycarbonyl)-N-cyclohexyl-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-t-Boc-phenylalanine Cyclohexylamide

CAS RN

169566-77-2
Record name Nalpha-(tert-Butoxycarbonyl)-N-cyclohexyl-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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